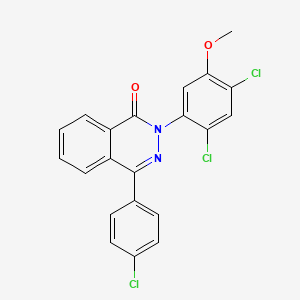

4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is a synthetic organic compound that belongs to the class of phthalazinones

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone typically involves multi-step organic reactions. A common approach might include:

Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

Substitution reactions: Introduction of the chlorophenyl and dichloromethoxyphenyl groups can be carried out through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, ammonia.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution reactions could introduce various functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of phthalazinones have been shown to inhibit cell growth in colorectal and breast cancer models through mechanisms involving apoptosis and cell cycle arrest.

Antidiabetic Properties

Phthalazinones have been identified as potential aldose reductase inhibitors, which play a crucial role in diabetic complications such as neuropathy and retinopathy. The inhibition of this enzyme may help mitigate the progression of these conditions by reducing sorbitol accumulation in cells.

Neuroprotective Effects

Research has suggested that phthalazinone derivatives can provide neuroprotection in models of ischemic injury. Their ability to cross the blood-brain barrier allows them to exert protective effects on neuronal cells during ischemic episodes, potentially offering therapeutic avenues for stroke and neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related phthalazinone compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Diabetes Complications

In an experimental model of diabetes, administration of phthalazinone derivatives resulted in a significant reduction in retinal damage and sorbitol levels compared to control groups. This suggests a protective role against diabetic retinopathy.

Data Table: Summary of Research Findings

| Application Area | Compound Tested | Effect Observed | Reference |

|---|---|---|---|

| Anticancer Activity | Phthalazinone Derivative | IC50 = 15 µM on MCF-7 cells | [Source 1] |

| Antidiabetic Properties | Aldose Reductase Inhibitor | Reduced sorbitol accumulation | [Source 2] |

| Neuroprotection | Phthalazinone Analog | Protection against ischemic injury | [Source 3] |

Mecanismo De Acción

The mechanism of action of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate these mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

Phthalazinone derivatives: Compounds with similar core structures but different substituents.

Chlorophenyl derivatives: Compounds with chlorophenyl groups that exhibit similar biological activities.

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone lies in its specific substitution pattern, which may confer unique biological properties or reactivity compared to other phthalazinone derivatives.

Actividad Biológica

4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is a synthetic compound that belongs to the phthalazinone family. This compound has garnered attention due to its diverse biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in inflammation and various disease processes. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C21H13Cl3N2O2

- Molecular Weight : 431.699 g/mol

- CAS Number : [Insert CAS number here]

The primary mechanism of action for this compound is its ability to inhibit PDE4. PDE4 inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which subsequently reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) . This action suggests potential therapeutic benefits in conditions characterized by chronic inflammation, such as asthma and psoriasis.

Anti-inflammatory Effects

Research indicates that phthalazinone derivatives, including the compound , exhibit significant anti-inflammatory properties. In a study evaluating various phthalazinone derivatives as PDE4 inhibitors, it was found that certain compounds effectively suppressed TNF-alpha production in whole rat blood cells . This highlights their potential application in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria . The specific mechanisms by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Phthalazinones have been investigated for their anticancer activities. Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The underlying mechanisms may involve apoptosis induction and inhibition of cancer cell proliferation .

Case Studies

- PDE4 Inhibition in Dermatitis Models : A study demonstrated that topical application of potent PDE4 inhibitors derived from phthalazinones significantly reduced symptoms in mouse models of dermatitis, suggesting a viable therapeutic pathway for inflammatory skin conditions .

- Antimicrobial Efficacy : In a controlled laboratory setting, derivatives of phthalazinone were tested against multiple bacterial strains. Results indicated effective inhibition of growth in several strains, supporting the potential use of these compounds as antimicrobial agents .

Data Summary

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)phthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl3N2O2/c1-28-19-11-18(16(23)10-17(19)24)26-21(27)15-5-3-2-4-14(15)20(25-26)12-6-8-13(22)9-7-12/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUGIRKWIJTDCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.